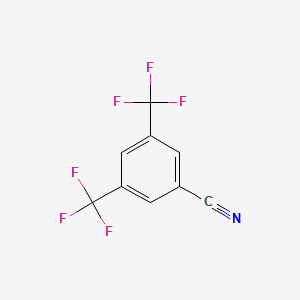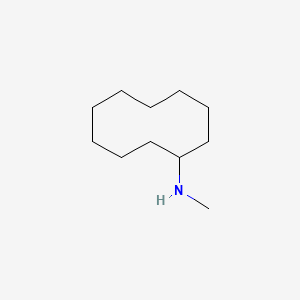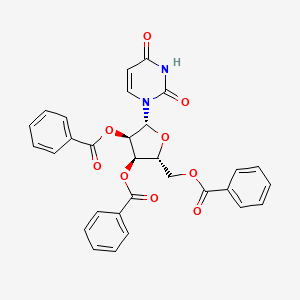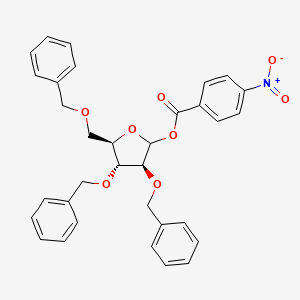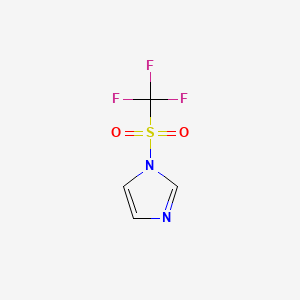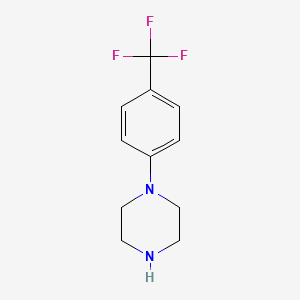
1-(4-Trifluorométhylphényl)pipérazine
Vue d'ensemble
Description
1-(4-Trifluoromethylphenyl)piperazine is a chemical compound with the molecular formula C11H13F3N2 and a molar mass of 230.234 g/mol . It is known for its role as a serotonergic releasing agent and is occasionally encountered as a designer drug . The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring.
Applications De Recherche Scientifique
1-(4-Trifluoromethylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
Target of Action
The primary target of 1-(4-Trifluoromethylphenyl)piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.
Mode of Action
1-(4-Trifluoromethylphenyl)piperazine interacts with the serotonergic system by increasing the release of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, the space between neurons, which enhances the transmission of signals between neurons.
Analyse Biochimique
Biochemical Properties
1-(4-Trifluoromethylphenyl)piperazine plays a significant role in biochemical reactions, primarily as a serotonergic releasing agent. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions lead to the release of serotonin, influencing numerous physiological processes.
Cellular Effects
1-(4-Trifluoromethylphenyl)piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors leads to changes in intracellular signaling cascades, affecting processes such as neurotransmission, mood regulation, and appetite control .
Molecular Mechanism
The molecular mechanism of 1-(4-Trifluoromethylphenyl)piperazine involves its binding to serotonin receptors, where it acts as a full agonist at most sites except the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . This binding triggers the release of serotonin and subsequent activation of downstream signaling pathways. Additionally, 1-(4-Trifluoromethylphenyl)piperazine does not significantly affect dopamine or norepinephrine reuptake or efflux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Trifluoromethylphenyl)piperazine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 1-(4-Trifluoromethylphenyl)piperazine remains stable under controlled conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 1-(4-Trifluoromethylphenyl)piperazine vary with different dosages in animal models. At lower doses, the compound primarily influences serotonin release and related physiological processes. At higher doses, it can lead to adverse effects such as anxiety, nausea, and headaches . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
1-(4-Trifluoromethylphenyl)piperazine is involved in several metabolic pathways. It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 . These metabolic processes influence the compound’s bioavailability and overall activity within the body. The interaction with these enzymes also affects the levels of metabolites produced during its breakdown.
Transport and Distribution
The transport and distribution of 1-(4-Trifluoromethylphenyl)piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular compartments . This distribution pattern plays a crucial role in determining its overall efficacy and impact on biological systems.
Subcellular Localization
1-(4-Trifluoromethylphenyl)piperazine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent physiological effects.
Méthodes De Préparation
The synthesis of 1-(4-Trifluoromethylphenyl)piperazine typically involves the reaction of 4-(Trifluoromethyl)aniline with piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Trifluoromethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(4-Trifluoromethylphenyl)piperazine can be compared with other similar compounds such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound has the trifluoromethyl group attached at the meta position instead of the para position.
1-(4-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a trifluoromethyl group.
1-Phenylpiperazine: This compound lacks any substituents on the phenyl ring.
The uniqueness of 1-(4-Trifluoromethylphenyl)piperazine lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMAPSJLHRQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184534 | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30459-17-7 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30459-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-(4-Trifluoromethylphenyl)piperazine being studied in wastewater analysis?
A1: 1-(4-Trifluoromethylphenyl)piperazine belongs to the piperazine class of compounds, which includes several psychoactive substances. The presence of this compound, along with other new psychoactive substances (NPS) like methcathinone, mephedrone, and butylone, in wastewater [] indicates potential use and release into the environment. Monitoring wastewater for these emerging drugs helps researchers understand drug use trends and develop appropriate treatment strategies for their removal.
Q2: What analytical techniques are used to identify and quantify 1-(4-Trifluoromethylphenyl)piperazine in complex mixtures?
A2: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for detecting and quantifying 1-(4-Trifluoromethylphenyl)piperazine in complex mixtures like wastewater []. This method involves separating compounds based on their volatility and then identifying them based on their mass-to-charge ratio.
Q3: Are there alternative derivatization methods for analyzing 1-(4-Trifluoromethylphenyl)piperazine using GC-MS?
A3: While acylation using reagents like PFPA is a common derivatization method for GC-MS analysis of amphetamine-type stimulants [], the research also mentions an alternative using silylation with BSTFA:TMCS (99:1) []. This suggests that different derivatization approaches might be employed depending on the specific requirements of the analysis and the target compounds being investigated.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
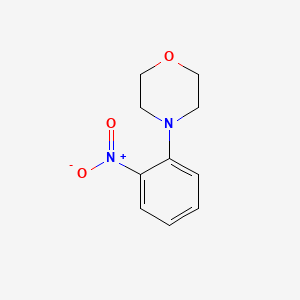
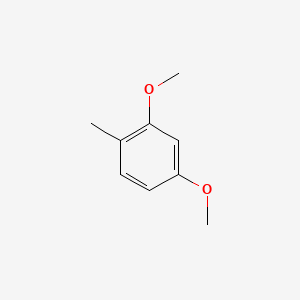
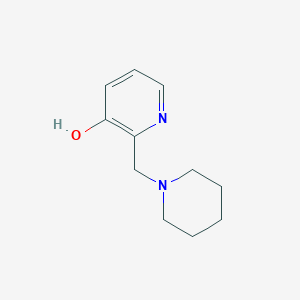
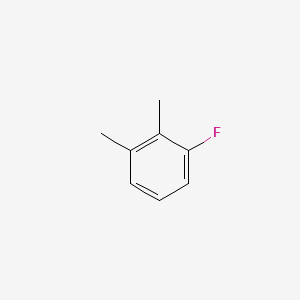

![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
